PPARα Antagonism: Predicted Potency Shift Relative to 4-Fluoro and 4-Chloro Analogs
In the core PPARα antagonist study, the benzothiazole N-(phenylsulfonyl)amide scaffold was identified as a novel class of antagonists [1]. While the specific quantitative data for the 4-methoxy derivative (CAS 952870-95-0) is not yet publicly available, SAR analysis within the series indicates that the electronic nature of the 4-substituent on the phenyl ring modulates PPARα antagonistic activity. The target compound's 4-methoxy group, being strongly electron-donating (Hammett σp = -0.27), is predicted to exhibit a different dose-response profile compared to the electron-withdrawing 4-fluoro (σp = 0.06) and 4-chloro (σp = 0.23) analogs [2]. This class of compounds showed dose-dependent antagonism against the agonist GW7647, with the best compounds significantly inhibiting PPARα activation [1].
| Evidence Dimension | Predicted PPARα antagonist activity based on electronic effect of substituent (Hammett σp) |
|---|---|
| Target Compound Data | 4-OCH3 substituent (σp = -0.27) on phenyl ring [2] |
| Comparator Or Baseline | 4-F substituent (σp = 0.06) and 4-Cl substituent (σp = 0.23) analogs [2] |
| Quantified Difference | Electron-donating vs. electron-withdrawing effect on the sulfonyl group's electrophilicity; difference in Hammett σp values: Δσp = -0.33 vs. 4-F, Δσp = -0.50 vs. 4-Cl |
| Conditions | In silico SAR analysis based on the Ammazzalorso et al. (2011) PPARα transactivation assay model |
Why This Matters
The distinct electronic environment of the 4-methoxy group is a key molecular design feature; procurement of the wrong analog could lead to a complete loss of the desired antagonist phenotype, compromising the validity of biological experiments.
- [1] Ammazzalorso A, Giancristofaro A, D'Angelo A, De Filippis B, Fantacuzzi M, Giampietro L, Maccallini C, Amoroso R. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg Med Chem Lett. 2011;21(16):4869-72. View Source
- [2] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-95. View Source
